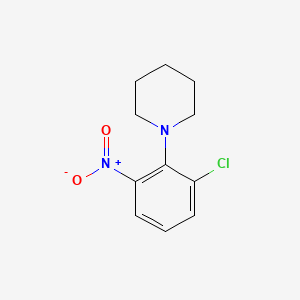

1-(2-氯-6-硝基苯基)哌啶

货号 B2462380

CAS 编号:

3970-42-1

分子量: 240.69

InChI 键: IBRSUFPYKBRXMU-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

描述

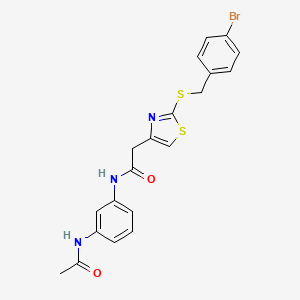

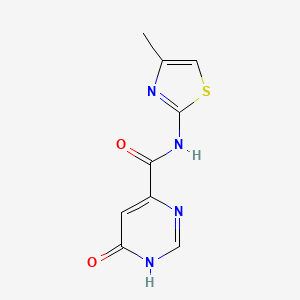

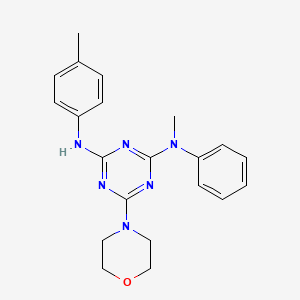

1-(2-Chloro-6-nitrophenyl)piperidine is a chemical compound with the CAS Number: 3970-42-1 . It has a molecular weight of 240.69 and its IUPAC name is 1-(2-chloro-6-nitrophenyl)piperidine . The compound is typically 98% pure .

Molecular Structure Analysis

The linear formula of 1-(2-Chloro-6-nitrophenyl)piperidine is C11H13ClN2O2 . The InChI code is 1S/C11H13ClN2O2/c12-9-5-4-6-10(14(15)16)11(9)13-7-2-1-3-8-13/h4-6H,1-3,7-8H2 .科学研究应用

离子液体对氨解的影响

- 离子液体影响: Millán 等人 (2013) 的研究探讨了对硝基苯基乙酸酯与哌啶在不同溶剂(包括离子液体)中的反应。这项研究重点介绍了溶剂介质对涉及哌啶的氨解反应速率和机理的影响 (Millán 等人,2013)。

亲核取代反应

- 意外的产物形成: Nasielski 和 Rypens (1991) 报告了由过量哌啶与 2-氯-7-硝基喹喔啉反应形成意外的双取代产物,6-硝基-2,3-二哌啶基喹喔啉。这项研究提供了对涉及硝基苯基取代哌啶的异常亲核取代反应的见解 (Nasielski 和 Rypens,1991)。

哌啶硝代自由基

- 抗氧化剂应用: Sakai 等人 (2010) 研究了哌啶硝代自由基,特别关注 2,2,6,6-四甲基哌啶-4-酮化合物。他们的研究揭示了这些自由基在各种应用中的潜力,包括作为抗氧化剂、造影剂和自旋探针 (Sakai 等人,2010)。

芳香取代反应

- 取代的动力学研究: Pietra 等人 (1968) 对哌啶的芳香取代反应进行了详细的研究,证明了动力学氘同位素效应对取代基团的依赖性。这项研究对于理解取代哌啶的反应机理至关重要 (Pietra 等人,1968)。

晶体学研究

- 结构表征: Gzella 等人 (1999) 对涉及哌啶的唑类衍生物的工作通过 X 射线晶体学提供了有价值的结构见解。这项研究对于理解硝基哌啶基咪唑衍生物的分子构型和相互作用至关重要 (Gzella 等人,1999)。

自由基清除研究

- 过氧亚硝酸盐和超氧化物定量: Dikalov 等人 (1997) 研究了羟胺 1-羟基-2,2,6,6-四甲基-4-氧代-哌啶与过氧亚硝酸盐和超氧化物自由基的反应。这项研究有助于理解活性氧物质及其与哌啶衍生物的相互作用 (Dikalov 等人,1997)。

安全和危害

属性

IUPAC Name |

1-(2-chloro-6-nitrophenyl)piperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClN2O2/c12-9-5-4-6-10(14(15)16)11(9)13-7-2-1-3-8-13/h4-6H,1-3,7-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBRSUFPYKBRXMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=C(C=CC=C2Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

To a flask containing 2,3-dichloronitrobenzene (387 mg, 2.01 mmol) was added 3 mL of piperidine, and the result was heated to 80° C. overnight. The reaction was diluted with EtOAc (30 mL), washed with water (2×30 mL), dried (Na2SO4) and concentrated in vacuo. Purification by preparative tlc (20% EtOAc-hexane) yielded 320 mg (66%) of the title compound as a yellow solid. 1H-NMR (CDCl3; 400 MHz): δ 7.56-7.50 (m, 2H), 7.04 (t, 1H, J=8.1 Hz), 3.04 (br s, 4H), 1.69 (br s, 4H), 1.59 (br s obscured by water, 2H).

Name

Yield

66%

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 5-[(4-ethenylphenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B2462307.png)

![N-(1-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-4-fluorobenzamide](/img/structure/B2462313.png)